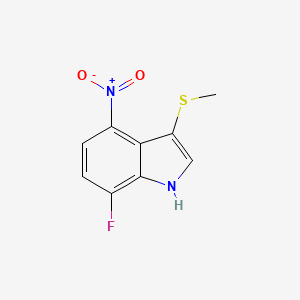
7-fluoro-3-(methylthio)-4-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-3-(methylthio)-4-nitro-1H-indole is a fluorinated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Méthodes De Préparation
Analyse Des Réactions Chimiques
7-fluoro-3-(methylthio)-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated indole derivatives, which may have unique chemical properties and reactivity.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 7-fluoro-3-(methylthio)-4-nitro-1H-indole would depend on its specific biological target. Fluorinated indoles often interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, fluorinated indole derivatives have been shown to inhibit enzymes such as cytochrome P450-dependent lanosterol 14α-demethylase, which affects sterol biosynthesis in fungal cell membranes . The molecular targets and pathways involved would need to be determined through further research and experimental studies.
Comparaison Avec Des Composés Similaires
7-fluoro-3-(methylthio)-4-nitro-1H-indole can be compared with other fluorinated indole derivatives, such as:
3-fluoroindole: A simpler fluorinated indole with a single fluorine atom at the 3-position.
7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: Compounds with a similar fluorinated indole structure but with additional heterocyclic rings and substituents.
The uniqueness of this compound lies in its specific combination of fluorine, methylthio, and nitro groups, which may confer unique chemical and biological properties compared to other fluorinated indoles.
Propriétés
Formule moléculaire |
C9H7FN2O2S |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
7-fluoro-3-methylsulfanyl-4-nitro-1H-indole |
InChI |
InChI=1S/C9H7FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-4,11H,1H3 |
Clé InChI |
YLOLKAUSQYOMIQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CNC2=C(C=CC(=C12)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



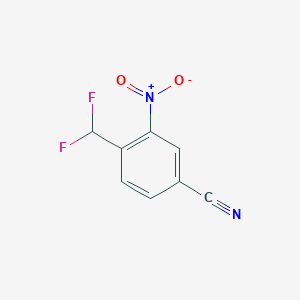
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
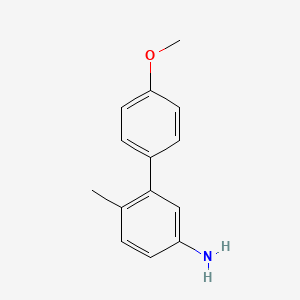
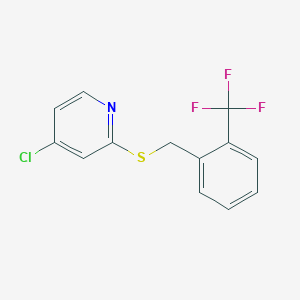
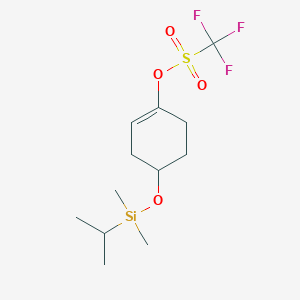
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)

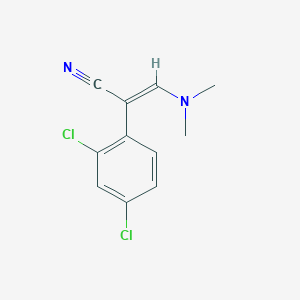
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
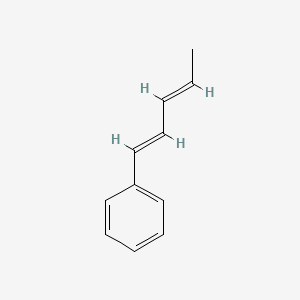
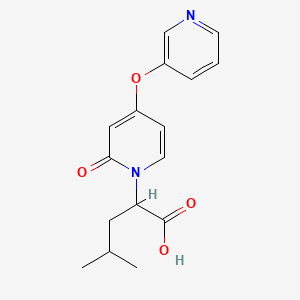
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)

